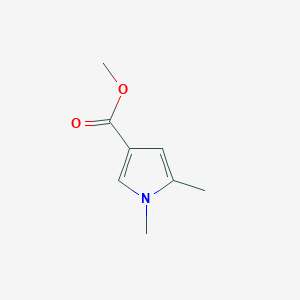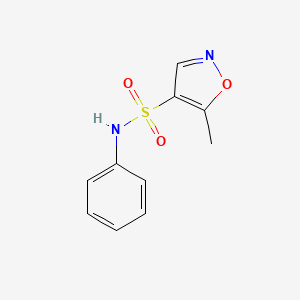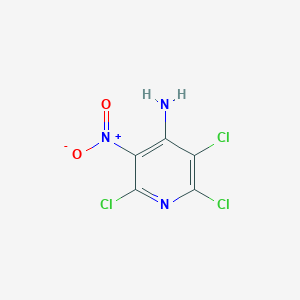![molecular formula C8H3ClF3NOS B12862217 2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862217.png)
2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole is an organic compound with the following chemical structure:
ClF3CSON
This compound belongs to the class of benzo[d]oxazoles, which are heterocyclic aromatic compounds containing an oxazole ring fused to a benzene ring. The presence of chlorine and trifluoromethyl groups adds unique properties to this molecule.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of 2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole. One common approach involves the reaction of 2-chlorobenzoic acid with trifluoromethylthiolating agents, followed by cyclization to form the oxazole ring. The exact conditions and reagents may vary, but the overall process aims to introduce the desired functional groups.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide a foundation for potential large-scale processes. Researchers continue to explore efficient and scalable routes for commercial production.
Analyse Des Réactions Chimiques
Reactivity: 2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole can participate in various chemical reactions:
Substitution Reactions:
Oxidation and Reduction: The thioether group (F₃CS) may be oxidized or reduced under appropriate conditions.
Cyclization: The oxazole ring can react with other functional groups to form fused heterocycles.
Trifluoromethylthiolating Agents: Used to introduce the trifluoromethylthio group.
Base and Acid Catalysts: Facilitate cyclization reactions.
Halogenating Agents: Involved in substitution reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents introduced. Variations in the trifluoromethylthio group and other substituents lead to diverse derivatives.
Applications De Recherche Scientifique
2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Materials Science: Its properties may contribute to novel materials or coatings.
Biological Studies: Investigating its interactions with biological targets.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, we can compare it to related benzo[d]oxazoles and explore their distinct features.
Propriétés
Formule moléculaire |
C8H3ClF3NOS |
|---|---|
Poids moléculaire |
253.63 g/mol |
Nom IUPAC |
2-chloro-6-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3ClF3NOS/c9-7-13-5-2-1-4(3-6(5)14-7)15-8(10,11)12/h1-3H |
Clé InChI |
YJRMZQSSRMICFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1SC(F)(F)F)OC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B12862158.png)
![Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B12862164.png)










